4-ethyl-6,8-dimethyl-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine
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Overview
Description
4-ethyl-6,8-dimethyl-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine is a complex organic compound characterized by its unique structure, which includes multiple trifluoromethyl groups and a pyrido[1,2-a][1,3,5]triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-6,8-dimethyl-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, optimized for efficiency and yield. The process would include careful control of reaction conditions such as temperature, pressure, and the concentration of reagents to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-6,8-dimethyl-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide (NaOH) or electrophilic substitution using sulfuric acid (H₂SO₄).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives of the original compound.
Scientific Research Applications
4-ethyl-6,8-dimethyl-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-ethyl-6,8-dimethyl-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrido[1,2-a][1,3,5]triazine core may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole: An optically transparent polymer used in electrochemical and electronic devices.
3-trifluoromethyl-1,2,4-triazoles: Compounds with applications in pharmaceuticals and agrochemicals.
Uniqueness
4-ethyl-6,8-dimethyl-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and physical properties. Its multiple trifluoromethyl groups enhance its stability and lipophilicity, making it suitable for various applications in research and industry.
Properties
Molecular Formula |
C13H13F6N3 |
---|---|
Molecular Weight |
325.25 g/mol |
IUPAC Name |
4-ethyl-6,8-dimethyl-2,2-bis(trifluoromethyl)pyrido[1,2-a][1,3,5]triazine |
InChI |
InChI=1S/C13H13F6N3/c1-4-9-20-11(12(14,15)16,13(17,18)19)21-10-6-7(2)5-8(3)22(9)10/h5-6H,4H2,1-3H3 |
InChI Key |
ZBZSFJDMGPOLIH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(N=C2N1C(=CC(=C2)C)C)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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